molecular formula C8H8N2O2 B13739012 N-(p-Nitrophenyl)aziridine CAS No. 30855-79-9

N-(p-Nitrophenyl)aziridine

Cat. No.: B13739012
CAS No.: 30855-79-9
M. Wt: 164.16 g/mol
InChI Key: SPKDLNYKWOQRBU-UHFFFAOYSA-N
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Description

N-(p-Nitrophenyl)aziridine: is an organic compound with the molecular formula C₈H₈N₂O₂ It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle, substituted with a nitrophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Synthesis: One common method for synthesizing N-(p-Nitrophenyl)aziridine involves the reaction of p-nitroaniline with ethylene oxide under basic conditions. The reaction typically proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the aziridine ring.

    Alternative Methods: Other synthetic routes may involve the use of different aziridinating agents or catalysts to facilitate the formation of the aziridine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, halides.

    Catalysts: Lewis acids or bases to facilitate ring-opening reactions.

    Redox Reagents: Reducing agents like hydrogen gas or catalytic hydrogenation for reduction; oxidizing agents like potassium permanganate for oxidation.

Major Products:

    Ring-Opened Products: Substituted amines, thiols, or halides.

    Redox Products: Amines, nitroso, or nitro derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s ability to form various derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of N-(p-Nitrophenyl)aziridine primarily involves its reactivity towards nucleophiles. The strained three-membered aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The nitrophenyl group can also participate in various redox reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

  • N-(o-Nitrophenyl)aziridine
  • N-(m-Nitrophenyl)aziridine
  • N-(p-Tolylsulfonyl)aziridine

Comparison:

Properties

CAS No.

30855-79-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-(4-nitrophenyl)aziridine

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-7(2-4-8)9-5-6-9/h1-4H,5-6H2

InChI Key

SPKDLNYKWOQRBU-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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